Journal Name:Drugs in R&D
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsomega.3c02718
Produced water is present in oil and natural gas reservoirs and is transported to the surface along with the oil. Total oil and grease content (TOG) is the main parameter evaluated in this waste disposal category. Today, the validation of methods in the laboratory is not done using petroleum. The objective of this work was to develop synthetic oily water standards that can be applied for internalization and validation in the laboratory. Oil weighing protocols, the influence of volatile compounds, and a procedure for preparing oily water with high reproducibility were studied. Synthetic oily water standards were prepared for TOG determination by gravimetric and infrared methods. Repeatability of 3.8 and 11% and accuracy of 85 and 105% were obtained using gravimetric and infrared methods. These results indicate that with the development of these standards, it is possible to validate methodologies for TOG determination using petroleum.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1021/acsomega.3c03440
Clindamycin (CDM)/geranylgeraniol (GGOH)-loaded plasma-treated mesoporous silica nanoparticles/carboxymethyl chitosan composite hydrogels (CHG60 and CHG120) were developed for the prevention of medication-related osteonecrosis of the jaw associated with bisphosphonates (MRONJ-B). The pore structure and performances of CHGs, e.g., drug release profiles and kinetics, antibacterial activity, zoledronic acid (ZA)-induced cytotoxicity reversal activity, and acute cytotoxicity, were evaluated. The bioinspired platform mimicking in vivo fibrin matrices was also proposed for the in vitro/in vivo correlation. CHG120 was further encapsulated in the human-derived fibrin, generating FCHG120. The SEM and μCT images revealed the interconnected porous structures of CHG120 in both pure and fibrin-surrounding hydrogels with %porosity of 75 and 36%, respectively, indicating the presence of fibrin inside the hydrogel pores, besides its peripheral region, which was evidenced by confocal microscopy. The co-presence of GGOH moderately decelerated the overall releases of CDM from CHGs in the studied releasing fluids, i.e., phosphate buffer saline-based fluid (PBB) and simulated interstitial fluid (SIF). The whole-lifetime release patterns of CDM, fitted by the Ritger–Peppas equation, appeared nondifferentiable, divided into two releasing stages, i.e., rapid and steady releasing stages, whereas the biphasic drug release patterns of GGOH were observed with Phase I and II releases fitted by the Higuchi and Ritger–Peppas equations, respectively. Notably, the burst releases of both drugs were subsided with lengthier durations (up to 10–12 days) in SIF, compared with those in PBB, enabling CHGs to elicit satisfactory antibacterial and ZA cytotoxicity reversal activities for MRONJ-B prevention. The fibrin network in FCHG120 further reduced and sustained the drug releases for at least 14 days, lengthening bactericidal and ZA cytotoxicity reversal activities of FCHG and decreasing in vitro and in ovo acute drug toxicity. This highlighted the significance of fibrin matrices as appropriate in vivo-like platforms to evaluate the performance of an implant.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1021/acsomega.3c02902
Coalbed methane (CBM) exploitation is a complex multiphase flow process. With the development of CBM extraction technology, it is recognized that the migration of reservoir fluid in the fracture network is affected by the matrix fracture structure, fracture width, and pulverized coal particles plugging, therefore the fluid-particle coupling problem has received increasing attention. In this paper, six groups of fracture models with different fractal dimensions are established using the Weierstrass–Mandelbrot function, and the fluid-particle coupling phenomena in fractures with different roughness and aperture are simulated using an immersed boundary-lattice Boltzmann method (IB-LBM), by comparing the numerical simulation results with the theoretical analysis, it is proved that the IB-LBM numerical method has high accuracy and effectiveness. The effects of fractal dimension, particle size, and particle concentration on the plugging effect were investigated. The results show that the plugging effect on the fracture is enhanced with the increase of the pulverized coal particles content. When the concentration and size of pulverized coal particles are the same, the migration path of pulverized coal particles in complex fractures is more tortuous and more likely to be plugged. It may lead to a shift in the main seepage network of the fracture and the formation of new seepage channels. The research in this paper provides a data basis for the formation and plugging pattern of pulverized coal particles in coal seam fractures, which can provide a basis for the control of pulverized coal particles concentration in CBM drainage.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1021/acsomega.3c03181
A library of structurally related coumarins was generated through synthesis reactions and chemical modification reactions to obtain derivatives with antiproliferative activity both in vivo and in vitro. Out of a total of 35 structurally related coumarin derivatives, seven of them showed inhibitory activity in in vitro tests against Taq DNA polymerase with IC50 values lower than 250 μM. The derivatives 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d) and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (3c) showed the most promising anti-polymerase activity with IC50 values of 20.7 ± 2.10 and 48.25 ± 1.20 μM, respectively. Assays with tumor cell lines (HEK 293 and HCT-116) were carried out, and the derivative 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) was the most promising, with an IC50 value of 8.47 μM and a selectivity index of 1.87. In addition, the derivatives were evaluated against Saccharomyces cerevisiae strains that report about common modes of actions, including DNA damage, that are expected for agents that cause replicative stress. The coumarin derivatives 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one (5b) and 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one (5c) caused DNA damage in S. cerevisiae. The O-alkenylepoxy group stands out as that with the most important functionality within this family of 35 derivatives, presenting a very good profile as an antiproliferative scaffold. Finally, the in vitro antiretroviral capacity was tested through RT-PCR assays. Derivative 5c showed inhibitory activity below 150 μM with an IC50 value of 134.22 ± 2.37 μM, highlighting the O-butylepoxy group as the functionalization responsible for the activity.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsomega.3c03469
Due to their intrinsic stability and reduced toxicity, lead-free halide double perovskite semiconductors have become potential alternatives to lead-based perovskites. In the present study, we used density functional theory simulations to investigate the mechanical stability and band gap evolution of double perovskites Cs2AgBiX6 (X = Cl and Br) under an applied pressure. To investigate the pressure-dependent properties, the hydrostatic pressure induced was in the range of 0–100 GPa. The mechanical behaviors indicated that the materials under study are both ductile and mechanically stable and that the induced pressure enhances the ductility. As a result of the induced pressure, the covalent bonds transformed into metallic bonds with a reduction in bond lengths. Electronic properties, energy bands, and electronic density of states were obtained with the hybrid HSE06 functional, including spin–orbit coupling (HSE06 + SOC) calculations. The electronic structure study revealed that Cs2AgBiX6 samples behave as X−Γ indirect gap semiconductors, and the gap reduces with the applied pressure. The pressure-driven samples ultimately transform from the semiconductor to a metallic phase at the given pressure range. Also, the calculations demonstrated that the applied pressure and spin–orbit coupling of the states pushed VBM and CBM toward the Fermi level which caused the evolution of the band gap. The relationship between the structure and band gap demonstrates the potential for designing lead-free inorganic perovskites for optoelectronic applications, including solar cells as well as X-ray detectors.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1021/acsomega.3c02153
Porous Bi2O3–Bi2S3 composite sheets were constructed through a combinational methodology of chemical bath deposition and hydrothermal reaction. The Na2S precursor concentration in the hydrothermal solution was varied to understand the correlation between the vulcanization degree and structure evolution of the porous Bi2O3–Bi2S3 composite sheets. The control of the etching rate of the Bi2O3 sheet template and the regrowth rate of Bi2S3 crystallites via suitable sulfide precursor concentration during the hydrothermal reaction utilizes the formation of porous Bi2O3–Bi2S3 sheets. Due to the presence of Bi2S3 crystallites and porous structure in the Bi2O3–Bi2S3 composites, the improved visible-light absorption ability and separation efficiency of photogenerated charge carriers are achieved. Furthermore, the as-synthesized Bi2O3–Bi2S3 composite sheets obtained from vulcanization with a 0.01M Na2S precursor display highly enhanced photocatalytic degradation toward methyl orange (MO) dyes compared with the pristine Bi2O3 and Bi2S3. The porous Bi2O3–Bi2S3 sheet system shows high surface active sites, fast transfer, high-efficiency separation of photoinduced charge carriers, and enhanced redox capacity concerning their constituent counterparts. This study affords a promising approach to constructing Bi2O3-based Z-scheme composites with a suitable microstructure and Bi2O3/Bi2S3 phase ratio for photoactive device applications.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsomega.3c02551
Phage-derived affinity peptides have become widespread thanks to their easy selection via phage display. Interactions between a target protein and its specific peptide are similar to those between antibodies and antigens. The strength of these non-covalent complexes may be described by the dissociation constant (Kd). In this paper, protein-specific peptides are exposed on the pIII protein present in the M13 bacteriophage virion with up to five copies. Therefore, one phage particle can bind from one to five ligands. Here, we discuss the dependences between phage-displayed peptides and their ligands in solution using a model system based on troponin T (TnT) binding phages. Moreover, a method of calculating Kd values from ELISA experiments was developed and is presented. The determined Kd values are in the picomolar range.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-15 , DOI: 10.1021/acsomega.3c00385
In this work, the detection characteristics of a large group of common pesticides were investigated using a multi-scheme chemical ionization inlet (MION) with a thermal desorption unit (Karsa Ltd.) connected to an Orbitrap (Velos Pro, Thermo Fisher Scientific) mass spectrometer. Standard pesticide mixtures, fruit extracts, untreated fruit juice, and whole fruit samples were inspected. The pesticide mixtures contained 1 ng of each individual target. Altogether, 115 pesticides were detected, with a set of different reagents (i.e., dibromomethane, acetonylacetone, and water) in different polarity modes. The measurement methodology presented was developed to minimize the common bottlenecks originating from sample pretreatments and nonetheless was able to retrieve 92% of the most common pesticides regularly analyzed with standardized UHPLC–MSMS (ultra-high-performance liquid chromatography with tandem mass spectrometry) procedures. The fraction of detected targets of two standard pesticide mixtures generally quantified by GC–MSMS (gas chromatography with tandem mass spectrometry) methodology was much less, equaling 45 and 34%. The pineapple swabbing experiment led to the detection of fludioxonil and diazinon below their respective maximum residue levels (MRLs), whereas measurements of untreated pineapple juice and other fruit extracts led to retrieval of dimethomorph, dinotefuran, imazalil, azoxystrobin, thiabendazole, fludioxonil, and diazinon, also below their MRL. The potential for mutual detection was investigated by mixing two standard solutions and by spiking an extract of fruit with a pesticide’s solution, and subsequently, individual compounds were simultaneously detected. For a selected subgroup of compounds, the bromide (Br–) chemical ionization characteristics were further inspected using quantum chemical computations to illustrate the structural features leading to their sensitive detection. Importantly, pesticides could be detected in actual extract and fruit samples, which demonstrates the potential of our fast screening method.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsomega.3c02963
The ability of migratory birds to sense magnetic fields has been known for decades, although the understanding of the underlying mechanism is still elusive. Currently, the strongest magnetoreceptor candidate in birds is a protein called cryptochrome 4a. The cryptochrome 4a protein has changed through evolution, apparently endowing some birds with a more pronounced magnetic sensitivity than others. Using phylogenetic tools, we show that a specific tryptophan tetrad and a tyrosine residue predicted to be essential for cryptochrome activation are highly conserved in the avian clade. Through state-of-the-art molecular dynamics simulations and associated analyses, we also studied the role of these specific residues and the associated mutants on the overall dynamics of the protein. The analyses of the single residue mutations were used to judge how far a local change in the protein structure can impact specific dynamics of European robin cryptochrome 4a. We conclude that the replacements of each of the tryptophans one by one with a phenylalanine do not compromise the overall stability of the protein.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsomega.3c02888
Organic–inorganic hybrid perovskites have demonstrated exceptional photovoltaic properties, making them highly promising for solar cells and photodetectors (PDs). However, the organic components of these materials are vulnerable to heat and strong light illumination, limiting their application prospects. All-inorganic cesium-based perovskite PDs, on the other hand, possess enhanced thermal tolerance and stability, making them ideal for perovskite applications. The utilization of a ternary mixture solvent and additives in combination with single crystal (SC) growth has enabled the production of highly crystalline SCs with a defect density of 3.79 × 109 cm–3. The performance of the SC PDs had been evaluated using metal–semiconductor–metal devices, which demonstrated excellent results with a dark current as low as 0.198 μA at 10 V bias, on–off ratios exceeding 103, and a response time of shorter than 1 ms.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |